2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic Acid Methyl Ester
Overview
Scientific Research Applications
2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic Acid Methyl Ester is a valuable compound for scientific research. It has been used in the synthesis of various drugs, such as anti-cancer drugs and anti-inflammatory drugs. It has also been used in the synthesis of agrochemicals, such as herbicides and fungicides. In addition, this compound has been used in the synthesis of various polymers and other industrial products. In recent years, it has been used in the synthesis of various nanomaterials, such as carbon nanotubes and graphene.
Mechanism of Action
Target of Action
Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate, also known as 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic Acid Methyl Ester, is a benzofuran derivative . Benzofuran derivatives have been found to exhibit antimicrobial activity .
Mode of Action
It is known that benzofuran derivatives can interact with microbial cells, leading to their death . The 4-position of the benzofuran may be substituted or unsubstituted, but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
It is known that benzofuran derivatives can interfere with the normal functioning of microbial cells, leading to their death .
Pharmacokinetics
It is known that benzofuran derivatives can be absorbed and distributed throughout the body, where they can interact with microbial cells .
Result of Action
The result of the action of methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate is the death of microbial cells . This can lead to the resolution of microbial infections.
Action Environment
The action of methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate can be influenced by various environmental factors. For example, the presence of other substances can affect the absorption and distribution of the compound . Additionally, the pH and temperature of the environment can affect the stability and efficacy of the compound .
Advantages and Limitations for Lab Experiments
The main advantage of using 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic Acid Methyl Ester for lab experiments is that it is a relatively inexpensive and readily available compound. It is also relatively stable and can be stored for long periods of time without significant degradation. However, the compound is also highly reactive and can be hazardous if not handled properly.
Future Directions
The future of 2,2-Dimethyl-2,3-dihydrobenzofuran-4-carboxylic Acid Methyl Ester is promising. It has potential applications in the synthesis of various drugs, agrochemicals, and industrial products. In addition, it can be used to synthesize various nanomaterials, such as carbon nanotubes and graphene. Furthermore, further research is needed to better understand the biochemical and physiological effects of this compound. Finally, this compound can be used as a starting material for the synthesis of other compounds, such as polymers, that can be used in various applications.
Biochemical Analysis
Biochemical Properties
Methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances in the body . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate on cells are diverse and significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate exerts its effects through various mechanisms. It binds to specific biomolecules, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity . These interactions can lead to changes in gene expression, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2,2-dimethyl-2,3-dihydrobenzofuran-4-carboxylate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including prolonged activation or inhibition of specific signaling pathways .
properties
IUPAC Name |
methyl 2,2-dimethyl-3H-1-benzofuran-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2)7-9-8(11(13)14-3)5-4-6-10(9)15-12/h4-6H,7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRXRCFKODKVGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC=C2O1)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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